2-(1-Fluorocyclohexyl)ethanol: Physicochemical Properties, Synthesis, and Characterization
2-(1-Fluorocyclohexyl)ethanol: Physicochemical Properties, Synthesis, and Characterization
Executive Summary
The incorporation of fluorine into aliphatic ring systems has become a cornerstone strategy in modern drug discovery and materials science. 2-(1-Fluorocyclohexyl)ethanol (CAS: 112754-23-1) is a highly specialized, fluorinated cycloaliphatic building block. By replacing a tertiary hydrogen or hydroxyl group with a fluorine atom, medicinal chemists can drastically improve a molecule's metabolic stability while fine-tuning its lipophilicity and conformational preferences. This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural dynamics, synthetic methodologies, and analytical characterization of 2-(1-Fluorocyclohexyl)ethanol.
Introduction: The Role of Fluorocycloalkyls in Medicinal Chemistry
In the optimization of pharmacokinetic profiles, the 1-fluorocyclohexyl moiety serves as a powerful bioisostere. Tertiary carbons in cyclohexane rings are highly susceptible to cytochrome P450-mediated oxidative metabolism. The introduction of a highly electronegative fluorine atom at this position effectively blocks this metabolic liability [1]. Furthermore, unlike the strongly electron-withdrawing trifluoromethyl ( −CF3 ) group, a single tertiary fluorine provides a balanced modulation of lipophilic efficiency (LipE), making compounds like 2-(1-Fluorocyclohexyl)ethanol critical precursors for synthesizing CNS-active agents, such as TRPC4/5 inhibitors utilized in anxiety and depression therapeutics [2].
Physicochemical Profile
The physicochemical properties of 2-(1-Fluorocyclohexyl)ethanol dictate its behavior in both synthetic workflows and biological systems. The strong, highly polarized C−F bond (approx. 116 kcal/mol) lowers the HOMO of the molecule, increasing its chemical stability.
Below is a structured summary of its core quantitative properties [3]:
| Property | Value / Description |
| Chemical Name | 2-(1-Fluorocyclohexyl)ethan-1-ol |
| CAS Registry Number | 112754-23-1 |
| Molecular Formula | C8H15FO |
| Molecular Weight | 146.20 g/mol |
| SMILES String | OCCC1(F)CCCCC1 |
| Physical State | Colorless to pale yellow liquid |
| Estimated Boiling Point | 185 - 195 °C (at 760 mmHg) |
| Hydrogen Bond Donors | 1 (Hydroxyl group) |
| Hydrogen Bond Acceptors | 2 (Fluorine, Oxygen) |
| Topological Polar Surface Area (tPSA) | 20.2 Ų |
Synthetic Methodology: The Reformatsky-DAST-Reduction Route
Synthesizing tertiary fluorides is notoriously challenging due to the high propensity for E1/E2 elimination reactions, which yield unwanted cyclohexene derivatives. To achieve high yields of 2-(1-Fluorocyclohexyl)ethanol, a three-step sequence is typically employed: a Reformatsky reaction, followed by low-temperature deoxofluorination, and finally, ester reduction.
Synthetic Workflow
Figure 1: Multistep synthetic workflow for 2-(1-Fluorocyclohexyl)ethanol.
Step-by-Step Experimental Protocol
Step 1: Reformatsky Reaction (Formation of the Tertiary Alcohol)
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Suspend activated Zinc dust (1.5 equiv) in anhydrous THF under an argon atmosphere.
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Add a catalytic amount of iodine ( I2 ) to initiate the zinc surface.
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Dropwise add a mixture of cyclohexanone (1.0 equiv) and ethyl bromoacetate (1.2 equiv) in THF at a rate that maintains a gentle reflux.
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Causality Check: The Reformatsky reagent (zinc enolate) is chosen over a Grignard reagent to prevent competitive enolization of the cyclohexanone, ensuring a high yield of the addition product.
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Quench with saturated aqueous NH4Cl , extract with ethyl acetate, dry over Na2SO4 , and concentrate to yield ethyl 2-(1-hydroxycyclohexyl)acetate.
Step 2: Deoxofluorination via DAST
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Dissolve the intermediate tertiary alcohol (1.0 equiv) in anhydrous dichloromethane ( CH2Cl2 ) and cool to -78 °C using a dry ice/acetone bath.
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Dropwise add Diethylaminosulfur trifluoride (DAST) (1.2 equiv) [4].
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Causality Check: Maintaining -78 °C is critical. DAST activates the hydroxyl group to form a dialkylaminosulfurane leaving group. At higher temperatures, the tertiary carbocation intermediate will rapidly undergo E1 elimination to form ethyl 2-(cyclohex-1-en-1-yl)acetate. Low temperatures trap the intermediate, favoring SN1 nucleophilic attack by the fluoride ion.
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Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to 0 °C.
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Self-Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The fluorinated product will run slightly higher than the alcohol. Quench carefully with saturated NaHCO3 to neutralize generated HF. Extract, dry, and purify via silica gel chromatography to isolate ethyl 2-(1-fluorocyclohexyl)acetate.
Step 3: Ester Reduction
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Dissolve the fluorinated ester in anhydrous THF and cool to 0 °C.
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Slowly add Lithium Aluminum Hydride ( LiAlH4 ) (1.1 equiv).
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Stir for 2 hours. The highly stable tertiary C−F bond is inert to hydride reduction under these conditions.
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Quench using the Fieser method ( n mL water, n mL 15% NaOH, 3n mL water) to precipitate aluminum salts. Filter and concentrate to yield pure 2-(1-Fluorocyclohexyl)ethanol.
Analytical Characterization Protocols
Accurate characterization of 2-(1-Fluorocyclohexyl)ethanol requires multimodal spectroscopy, heavily relying on heteronuclear NMR to confirm the presence and position of the fluorine atom.
Nuclear Magnetic Resonance (NMR)
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19F NMR (376 MHz, CDCl3 ): The tertiary fluorine atom will appear as a distinct multiplet (due to 3JHF coupling with the adjacent ring protons and the exocyclic methylene group) typically between -155 ppm to -165 ppm . The absence of downstream signals confirms no elimination occurred.
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13C NMR (100 MHz, CDCl3 ): The diagnostic signal is the C1 quaternary carbon of the cyclohexane ring. It will appear as a large doublet due to one-bond carbon-fluorine coupling ( 1JCF≈165−175 Hz) around 95-100 ppm. The adjacent C2/C6 ring carbons and the exocyclic −CH2− will also appear as doublets due to two-bond coupling ( 2JCF≈20−25 Hz).
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1H NMR (400 MHz, CDCl3 ): The terminal −CH2OH protons appear as a triplet around 3.75 ppm. The −CH2− group bridging the ring and the alcohol will appear as a doublet of triplets around 1.90 ppm, split by the adjacent protons and the fluorine atom ( 3JHF≈15 Hz).
Mass Spectrometry (MS) & Infrared (IR) Spectroscopy
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GC-MS (Electron Ionization, 70 eV): The molecular ion ( M+ at m/z 146) is typically weak or absent due to the stability of tertiary carbocations. The base peak usually arises from the loss of a hydroxyl radical (M-17) or the loss of hydrogen fluoride (M-20, m/z 126), confirming the presence of the labile aliphatic C−F system under hard ionization.
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FT-IR: A broad, strong O−H stretching band is visible at 3300–3400 cm⁻¹ . The C−F stretch, which is highly polarized, presents as a strong, sharp band in the fingerprint region between 1000–1100 cm⁻¹ .
Conformational Dynamics
The 1,1-disubstituted cyclohexane ring of 2-(1-Fluorocyclohexyl)ethanol exists in a dynamic equilibrium. The conformational preference is dictated by a competition between steric bulk (A-values) and stereoelectronic effects (such as the gauche effect).
Figure 2: Conformational equilibrium of 1-fluoro-1-alkylcyclohexanes.
While the 2-hydroxyethyl group is sterically larger than the fluorine atom (suggesting it should strictly occupy the equatorial position to avoid 1,3-diaxial interactions), the highly electronegative fluorine atom exhibits a strong preference for the axial position due to hyperconjugation and dipole minimization. Consequently, the conformer with an axial fluorine and an equatorial 2-hydroxyethyl group is the thermodynamically dominant species in solution.
References
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Property-Based Design of Xanthine Derivatives as Potent and Orally Available TRPC4/5 Inhibitors for Depression and Anxiety Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
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Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-l4-sulfanes Source: Thieme Connect URL:[Link]
